Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate
Overview
Description
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives, a class of compounds to which this molecule belongs, have several prominent pharmacological effects . They are important biological agents and have been the subject of significant research activity .
Cellular Effects
It is known that quinoxaline derivatives can have diverse effects on various types of cells and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst, followed by methylation of the resulting intermediate . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce hydroxyquinoxaline derivatives.
Scientific Research Applications
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Methyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-YL)acetate can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ester group.
2-Methylquinoxaline: Lacks the ester and carbonyl groups, resulting in different chemical properties.
6,7-Dimethylquinoxaline: Contains additional methyl groups on the benzene ring, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-5,9,12H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQLPLNTXLZLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610253 | |
Record name | Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491850-48-7 | |
Record name | Methyl (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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